molecular formula C6H9NO B1610383 1-Methyl-3-methylene-2-pyrrolidinone CAS No. 50586-05-5

1-Methyl-3-methylene-2-pyrrolidinone

Cat. No.: B1610383
CAS No.: 50586-05-5
M. Wt: 111.14 g/mol
InChI Key: AFXKUUDFKHVAGI-UHFFFAOYSA-N
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Description

1-Methyl-3-methylene-2-pyrrolidinone is an organic compound with the molecular formula C₆H₉NO. It is a derivative of pyrrolidinone, characterized by the presence of a methylene group at the third position and a methyl group at the first position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

1-Methyl-3-methylene-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of γ-butyrolactone with methylamine. The reaction proceeds under controlled conditions, and the product is purified through distillation . Another method involves the use of sodium hydroxide and methylamine gas, followed by vacuum distillation to obtain the desired compound .

Chemical Reactions Analysis

1-Methyl-3-methylene-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The methylene group allows for substitution reactions, leading to the formation of various substituted pyrrolidinones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

1-Methyl-3-methylene-2-pyrrolidinone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for a broader range of chemical reactions and applications compared to its analogs.

Properties

IUPAC Name

1-methyl-3-methylidenepyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5-3-4-7(2)6(5)8/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXKUUDFKHVAGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445597
Record name 1-methyl-3-methylene-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50586-05-5
Record name 1-methyl-3-methylene-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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